molecular formula C11H13ClN2O2 B2697665 2-Chloro-1-spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-2-ylethanone CAS No. 2411304-19-1

2-Chloro-1-spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-2-ylethanone

Cat. No.: B2697665
CAS No.: 2411304-19-1
M. Wt: 240.69
InChI Key: PCZJZQNQVBAYSX-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3’-oxetane]-2-ylethanone” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A transition-metal-free strategy was described for the preparation of pyrrolopyrazines with various enones . This process involves three steps: cross-coupling of the pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization of the prepared propargylic derivatives .


Molecular Structure Analysis

Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms . The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, and direct C-H arylation . The transition-metal-free strategy involves cross-coupling of the pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization of the prepared propargylic derivatives .

Future Directions

Pyrrolopyrazine derivatives have shown a wide range of biological activities, making them an attractive scaffold for drug discovery research . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Properties

IUPAC Name

2-chloro-1-spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-6-10(15)14-5-4-13-3-1-2-9(13)11(14)7-16-8-11/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZJZQNQVBAYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(COC2)C3=CC=CN31)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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